molecular formula C22H21NO4 B2545267 (1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 2287249-55-0

(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No. B2545267
CAS RN: 2287249-55-0
M. Wt: 363.413
InChI Key: AMOBCOAVJUWROS-YRVVQQKDSA-N
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Description

(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C22H21NO4 and its molecular weight is 363.413. The purity is usually 95%.
BenchChem offers high-quality (1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Organic Chemistry Applications

  • Aza-Diels-Alder Reactions in Aqueous Solution : Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates were synthesized using Aza-Diels-Alder reactions, demonstrating the potential for asymmetric synthesis in aqueous environments. This method, applied to chiral iminium ions, showcases the versatility of bicyclic compounds in organic synthesis (Waldmann & Braun, 1991).

  • Conformationally Restricted Pipecolic Acid Analogues : The synthesis of conformationally restricted nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic acids, reveals their potential in peptide engineering and drug design, highlighting the importance of conformational constraints in developing novel compounds (Radchenko et al., 2009).

  • Organocatalytic Aldol Reactions : The use of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in organocatalytic aldol reactions between acetone and 4-nitrobenzaldehyde demonstrates the influence of acid geometry on selectivity and efficiency, further illustrating the role of bicyclic compounds in catalysis (Armstrong, Bhonoah, & White, 2009).

Medicinal Chemistry and Peptidomimetic Applications

  • β-Lactamase Inhibition : CP-45,899, a derivative with a bicyclic structure similar to the compound , acts as an irreversible inhibitor of several bacterial penicillinases and cephalosporinases, highlighting the potential of bicyclic compounds in antibiotic resistance management (English et al., 1978).

  • Synthesis of Chiral Bicyclic Azetidine Derivatives : The transformation of N-Benzoyl-2-azetidinecarboxylic acid into derivatives of (5R)-1-azabicycloheptane and their structural determination via X-ray crystallography underlines the potential of bicyclic compounds in developing novel chiral entities for medicinal applications (Barrett et al., 2002).

properties

IUPAC Name

(1S,2S,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)20-14-10-9-13(14)11-23(20)22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-20H,9-12H2,(H,24,25)/t13-,14-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOBCOAVJUWROS-YRVVQQKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1CN([C@@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

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